1-Methoxy-1-propene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

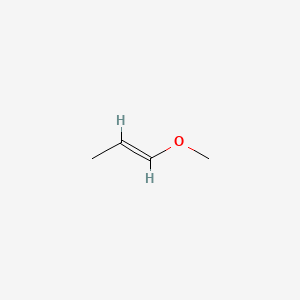

2D Structure

3D Structure

Properties

CAS No. |

7319-16-6 |

|---|---|

Molecular Formula |

C4H8O |

Molecular Weight |

72.11 g/mol |

IUPAC Name |

1-methoxyprop-1-ene |

InChI |

InChI=1S/C4H8O/c1-3-4-5-2/h3-4H,1-2H3 |

InChI Key |

QHMVQKOXILNZQR-UHFFFAOYSA-N |

SMILES |

CC=COC |

Isomeric SMILES |

C/C=C/OC |

Canonical SMILES |

CC=COC |

Other CAS No. |

7319-16-6 4188-68-5 4188-69-6 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-1-propene: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1-propene (CH₃OCH=CHCH₃) is a volatile organic compound belonging to the enol ether class of molecules. Its utility as a versatile building block in organic synthesis makes it a compound of interest for researchers in pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, synthesis, and analytical methodologies related to this compound and its isomers. Due to a lack of specific studies on the direct biological activities and signaling pathway interactions of this compound, this guide will also touch upon the general reactivity and toxicological considerations for the broader class of vinyl ethers.

Isomers and CAS Numbers

This compound exists as two geometric isomers: the (Z)- or cis-isomer and the (E)- or trans-isomer. A generic CAS number is also assigned to the unspecified mixture of these isomers.

| Isomer/Mixture | CAS Number |

| This compound (unspecified isomers) | 7319-16-6 |

| (Z)-1-Methoxy-1-propene (cis) | 4188-68-5 |

| (E)-1-Methoxy-1-propene (trans) | 4188-69-6 |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the individual isomers are provided where available.

General Properties

| Property | Value |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol |

Physical Properties of Isomers and Mixture

| Property | (Z)-1-Methoxy-1-propene | (E)-1-Methoxy-1-propene | This compound (Mixture) |

| Boiling Point | 36.4 °C at 760 mmHg[2] | No specific data available | 48.3-48.4 °C |

| Density | 0.762 g/cm³[2] | No specific data available | 0.762 g/cm³ |

| Refractive Index | 1.389[2] | No specific data available | 1.389 |

| Vapor Pressure | 504 mmHg at 25°C[2] | No specific data available | No specific data available |

| Melting Point | No specific data available | No specific data available | No specific data available |

| Solubility | No specific data available | No specific data available | No specific data available |

Synthesis and Reactivity

Enol ethers like this compound are valuable synthetic intermediates due to their electron-rich double bond.

General Synthesis Approach

A common method for the synthesis of enol ethers is the elimination of an alcohol from an acetal (B89532) or ketal. For this compound, this would typically involve the acid-catalyzed or base-mediated elimination of methanol (B129727) from 1,1-dimethoxypropane. The specific conditions of the reaction, including the choice of catalyst and temperature, can influence the ratio of the (Z) and (E) isomers produced.

Another potential synthetic route is the dehydrohalogenation of a haloether. For instance, (Z)-1,3-dibromo-2-methoxypropene can be prepared by the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane.[3] A similar principle could be applied to synthesize this compound isomers from appropriate precursors.

Caption: Generalized synthesis of this compound.

Chemical Reactivity

The double bond in this compound is highly reactive towards electrophiles due to the electron-donating nature of the methoxy (B1213986) group.[4] It readily undergoes hydrolysis in the presence of acids to yield propanal and methanol. When treated with hydroiodic acid (HI), the likely products are an aldehyde and an alkyl iodide.[5]

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols

Synthesis of this compound (General Procedure)

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus is charged with a high-boiling inert solvent and a catalytic amount of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) or a strong acid (e.g., p-toluenesulfonic acid).

-

Reaction Execution: 1,1-Dimethoxypropane is added dropwise to the heated reaction mixture. The product, this compound, is continuously removed by distillation as it is formed to shift the equilibrium towards the product.

-

Purification: The collected distillate is washed with a mild aqueous base (if an acid catalyst was used) or water, dried over an anhydrous drying agent (e.g., MgSO₄), and fractionally distilled to separate the (Z) and (E) isomers if desired.

Analytical Methodologies

Gas Chromatography (GC)

-

Objective: To determine the purity of this compound and to separate and quantify the (Z) and (E) isomers.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or HP-5) is suitable for separating the isomers.

-

General GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation of the volatile isomers from any less volatile impurities.

-

Sample Preparation: The sample should be diluted in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration (e.g., 1 mg/mL).

-

Caption: Workflow for the GC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and determine the isomeric ratio of this compound.

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Expected ¹H NMR Chemical Shifts (approximated):

-

(Z)-isomer: The vinyl protons will likely show a smaller coupling constant (J-value) compared to the (E)-isomer.

-

(E)-isomer: The vinyl protons will exhibit a larger coupling constant.

-

The methoxy group protons will appear as a singlet, likely in the range of 3.5-4.0 ppm.

-

The methyl group protons on the double bond will appear as a doublet.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is typically used.

-

Expected Fragmentation: The molecular ion peak (M⁺) at m/z 72 would be expected. Common fragmentation pathways for enol ethers include loss of a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the C-O bond.[6][7]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of specific data in the scientific literature regarding the direct biological activities, metabolic pathways, and interactions with signaling pathways of this compound.

General Considerations for Vinyl Ethers

-

Metabolism: In general, the metabolism of ethers in biological systems can involve enzymes such as cytochrome P450s. The double bond in vinyl ethers makes them susceptible to epoxidation, which could be a potential metabolic pathway.

Given the lack of specific data, any research or development involving this compound, particularly for applications in drug development, would necessitate a thorough in-house investigation of its metabolic fate, toxicological profile, and potential biological activities.

Safety and Handling

This compound is a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment, such as safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties for its isomers. While detailed experimental protocols for its synthesis and analysis are not explicitly published, established methods for related compounds can be readily adapted. The most significant knowledge gap lies in its biological activity and interaction with cellular signaling pathways. This area requires further investigation to fully assess its potential in the field of drug development and life sciences research.

References

- 1. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Propene, 3-methoxy- [webbook.nist.gov]

- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 4. researchgate.net [researchgate.net]

- 5. When 1-methoxy prop-1-ene is treated with Hl acid the products are [allen.in]

- 6. Fragmentation of 1- and 3-methoxypropene ions another part of the C4H 8O (+•) potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Chemical Structure of (E)-1-methoxyprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, spectroscopic data, and synthetic methodologies related to (E)-1-methoxyprop-1-ene. The information is intended to support research and development activities where this compound is of interest.

Chemical Structure and Identification

(E)-1-methoxyprop-1-ene is a vinyl ether with the methoxy (B1213986) group and the ethylidene group in the trans configuration across the double bond.

| Identifier | Value |

| IUPAC Name | (E)-1-methoxyprop-1-ene[1] |

| CAS Number | 4188-69-6[1] |

| Molecular Formula | C₄H₈O[1] |

| Molecular Weight | 72.11 g/mol [1] |

| SMILES | C/C=C/OC[1] |

| InChI Key | QHMVQKOXILNZQR-ONEGZZNKSA-N[1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of (E)-1-methoxyprop-1-ene. While publicly available experimental spectra are limited, the following data has been compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The National Institute of Standards and Technology (NIST) database includes Gas Chromatography-Mass Spectrometry (GC-MS) data for 1-methoxy-1-propene.[2] This information is critical for identifying the compound in complex mixtures and for confirming its molecular weight.

Infrared (IR) Spectroscopy

Specific experimental IR data for (E)-1-methoxyprop-1-ene is not available in the searched public databases. However, characteristic vibrational modes for similar vinyl ethers can be predicted. Key expected absorptions include C=C stretching and C-O stretching frequencies.

Experimental Protocols

The synthesis of (E)-1-methoxyprop-1-ene can be approached through several synthetic routes. Below are detailed methodologies for two plausible methods: a Wittig reaction for direct synthesis and the isomerization of a readily available starting material.

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the stereoselective synthesis of alkenes. For (E)-1-methoxyprop-1-ene, the reaction would involve methoxymethyltriphenylphosphonium chloride and acetaldehyde (B116499). Stabilized ylides, such as the one derived from methoxymethyltriphenylphosphonium chloride, generally favor the formation of the (E)-alkene.

Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methoxymethyltriphenylphosphonium chloride in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to -78 °C in a dry ice/acetone bath. Add a strong base, such as n-butyllithium, dropwise with stirring. Allow the reaction mixture to warm to 0 °C and stir for one hour, during which the characteristic reddish color of the ylide should develop.

-

Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of freshly distilled acetaldehyde in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to yield (E)-1-methoxyprop-1-ene.

Isomerization of Allyl Methyl Ether

The isomerization of allyl ethers to the corresponding vinyl ethers is a well-established transformation, often catalyzed by transition metal complexes. This method can provide a high yield of the thermodynamically more stable (E)-isomer. Ruthenium and iridium complexes have been shown to be effective catalysts for this transformation.

Experimental Protocol:

-

Catalyst Activation (if required): Some iridium catalysts, for example, may require activation with hydrogen gas prior to use.[3] Follow the specific literature procedure for the chosen catalyst.

-

Isomerization Reaction: In a Schlenk flask under an inert atmosphere, dissolve the chosen ruthenium or iridium catalyst in a suitable anhydrous solvent (e.g., tetrahydrofuran or dioxane). Add allyl methyl ether to the catalyst solution.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC). Once the starting material is consumed, remove the solvent under reduced pressure. The catalyst can often be removed by passing the crude product through a short plug of silica gel.

-

Purification: The resulting mixture of (E)- and (Z)-1-methoxyprop-1-ene can be purified and the isomers separated by fractional distillation.

Mandatory Visualizations

Chemical Structure of (E)-1-methoxyprop-1-ene

Caption: Skeletal structure of (E)-1-methoxyprop-1-ene.

Synthesis Pathway: Wittig Reaction

Caption: Wittig reaction pathway for the synthesis of (E)-1-methoxyprop-1-ene.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 3. Isomerisation of allyl ethers catalysed by the cationic iridium complex [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6. A highly stereoselective route to trans-propenyl ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

(Z)-1-methoxyprop-1-ene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of (Z)-1-methoxyprop-1-ene, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and computational modeling. This document summarizes key physical properties, details relevant experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical and Chemical Properties

(Z)-1-methoxyprop-1-ene, also known as cis-1-methoxypropene, is a volatile organic compound with the molecular formula C₄H₈O.[1][2][3] Its chemical structure features a methoxy (B1213986) group attached to a propenyl chain with a Z (cis) configuration around the double bond.

Quantitative Physical Data

The following table summarizes the key physical properties of (Z)-1-methoxyprop-1-ene. These values are essential for predicting its behavior in various chemical and physical processes.

| Property | Value | Units | Conditions |

| Molecular Weight | 72.1057 | g/mol | |

| Boiling Point | 36.4 | °C | at 760 mmHg |

| Density | 0.762 | g/cm³ | |

| Refractive Index | 1.389 | ||

| Vapor Pressure | 503.5 ± 0.1 | mmHg | at 25°C (Predicted) |

Experimental Protocols

Precise determination of physical characteristics is paramount for the reliable application of a chemical compound in research and development. The following sections outline the general experimental methodologies applicable to a volatile organic compound like (Z)-1-methoxyprop-1-ene.

Determination of Boiling Point

The boiling point of a volatile liquid can be accurately determined using a simple distillation method.[4][5]

Apparatus:

-

Distilling flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

-

The liquid is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.[5]

Determination of Density

The density of a liquid organic compound can be determined using a pycnometer or a volumetric flask.[6]

Apparatus:

-

Volumetric flask (e.g., 10 mL) with a stopper

-

Analytical balance

Procedure:

-

An empty, clean, and dry volumetric flask with its stopper is weighed accurately (W1).

-

The flask is filled to the mark with the liquid, and the stopper is replaced. The outside of the flask is carefully dried.

-

The filled flask is weighed again (W2).

-

The mass of the liquid is calculated by subtracting the initial weight from the final weight (W2 - W1).

-

The density is then calculated by dividing the mass of the liquid by the volume of the flask.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured using a refractometer.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision measurements)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the prism using a dropper.

-

The prism is closed and the light source is switched on.

-

The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the instrument's scale. For accurate measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a volatile organic compound like (Z)-1-methoxyprop-1-ene.

Caption: Logical workflow for the synthesis, purification, and comprehensive physical and spectroscopic characterization of (Z)-1-methoxyprop-1-ene.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the oxygen, the methyl group on the double bond, and the two vinylic protons. The coupling constants between the vinylic protons would be indicative of the cis (Z) stereochemistry.

-

¹³C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, with the chemical shifts of the sp² hybridized carbons of the double bond being characteristic.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=C stretching vibration for the double bond, as well as C-O stretching vibrations for the ether linkage.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (72.11 g/mol ), along with fragmentation patterns characteristic of an unsaturated ether.

This technical guide provides a foundational understanding of the physical characteristics of (Z)-1-methoxyprop-1-ene. For further, more specific applications, it is recommended that these properties be experimentally verified using the protocols outlined.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (Z)-1-methoxyprop-1-ene | 4188-68-5 [m.chemicalbook.com]

- 3. (1Z)-1-methoxyprop-1-ene | 4188-68-5 [chemnet.com]

- 4. vernier.com [vernier.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

Technical Guide: 1-Methoxy-1-propene in Synthetic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Core Properties of 1-Methoxy-1-propene

This compound is a versatile organic compound that serves as a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and agrochemicals.[1][2] Its chemical reactivity, primarily centered around the electron-rich carbon-carbon double bond, makes it a useful building block in organic synthesis.

Molecular Identity

The fundamental identifiers for this compound are its molecular formula and molecular weight.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₄H₈O |

| Molecular Weight | 72.11 g/mol |

| Boiling Point | 48.3-48.4 °C |

| Density | 0.762 ± 0.06 g/cm³ (Predicted) |

| Appearance | Colorless liquid |

| Odor | Sweet |

| Flammability | Highly flammable liquid and vapor |

(Data sourced from various chemical databases and supplier information.)[2][3][4]

Synthesis and Handling

While various methods exist for the synthesis of vinyl ethers, a common conceptual approach involves the elimination of an alcohol from an acetal (B89532). For this compound, this could involve the acid-catalyzed elimination of methanol (B129727) from 1,1-dimethoxypropane.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of an enol ether like this compound from an acetal precursor.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols: Application in [4+2] Cycloaddition

A significant application of this compound in organic synthesis is its participation as an electron-rich dienophile in Diels-Alder reactions. This pericyclic reaction is a powerful tool for the formation of six-membered rings.[4]

Representative Protocol: Diels-Alder Reaction with an α,β-Unsaturated Ketone

This protocol describes a general procedure for the reaction of this compound with a generic α,β-unsaturated ketone, such as methyl vinyl ketone, to form a substituted cyclohexene (B86901) derivative.

Materials:

-

This compound

-

Methyl vinyl ketone (or other suitable dienophile)

-

Toluene (B28343) (anhydrous)

-

Lewis acid catalyst (e.g., Zinc Chloride, optional for rate enhancement)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas supply for inert atmosphere

Procedure:

-

Reaction Setup: A dry, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is flushed with an inert gas (Nitrogen or Argon).

-

Charging the Flask: Under the inert atmosphere, add anhydrous toluene (50 mL) to the flask.

-

Addition of Reactants: To the stirred solvent, add the α,β-unsaturated ketone (1.0 equivalent). Subsequently, add this compound (1.2 equivalents) dropwise.

-

Catalyst Addition (Optional): If a Lewis acid catalyst is used to increase the reaction rate and selectivity, it should be added at this stage under the inert atmosphere.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 110°C for toluene) and maintained at this temperature. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired substituted cyclohexene product.

Reaction Mechanism: The Diels-Alder Pathway

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between this compound and an α,β-unsaturated ketone.

Caption: Mechanism of the Diels-Alder reaction.

Applications in Drug Development

The utility of this compound as a synthetic intermediate extends to the pharmaceutical industry. Its ability to participate in the construction of complex molecular scaffolds makes it a valuable precursor in the synthesis of a wide array of pharmaceutical agents.[1][2] The methoxy (B1213986) group, in particular, is a prevalent substituent in many natural product-derived and synthetic drugs, where it can influence ligand-target binding, physicochemical properties, and metabolic stability.

References

Spectral Data for 1-Methoxy-1-propene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Methoxy-1-propene, a molecule of interest in various chemical research and development sectors. This document compiles available spectral information, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis. Due to the limited availability of publicly accessible, detailed experimental spectra for this compound, this guide combines reported data with general principles of spectroscopy for analogous structures.

Data Presentation

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

| Spectrum | Isomer | Atom | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Source |

| ¹H NMR | (E) | =CH-OCH₃ | Data not available | - | - | - |

| -CH= | Data not available | - | - | - | ||

| -CH₃ | Data not available | - | - | - | ||

| -OCH₃ | Data not available | - | - | - | ||

| ¹H NMR | (Z) | =CH-OCH₃ | Data not available | - | - | - |

| -CH= | Data not available | - | - | - | ||

| -CH₃ | Data not available | - | - | - | ||

| -OCH₃ | Data not available | - | - | - | ||

| ¹³C NMR | (E) | =CH-OCH₃ | Data available through SpectraBase | - | - | [1] |

| -CH= | Data available through SpectraBase | - | - | [1] | ||

| -CH₃ | Data available through SpectraBase | - | - | [1] | ||

| -OCH₃ | Data available through SpectraBase | - | - | [1] | ||

| ¹³C NMR | (Z) | =CH-OCH₃ | Data available through SpectraBase | - | - | [2] |

| -CH= | Data available through SpectraBase | - | - | [2] | ||

| -CH₃ | Data available through SpectraBase | - | - | [2] | ||

| -OCH₃ | Data available through SpectraBase | - | - | [2] |

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Isomer | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| (E) & (Z) | C-H stretch (alkenyl) | 3000-3100 | Medium |

| C-H stretch (alkyl) | 2850-3000 | Medium-Strong | |

| C=C stretch | 1650-1680 | Medium-Weak | |

| C-O stretch (ether) | 1050-1150 | Strong | |

| C-H bend (alkenyl) | 675-1000 | Strong |

Note: The IR data is predicted based on characteristic absorption ranges for the functional groups present in this compound.

Table 3: Mass Spectrometry (MS) Data for (E)-1-Methoxy-1-propene

| m/z | Relative Intensity | Putative Fragment |

| 72 | Top Peak | [M]⁺ (Molecular Ion) |

| 41 | 2nd Highest | [C₃H₅]⁺ |

| 71 | 3rd Highest | [M-H]⁺ |

Source: NIST Mass Spectrometry Data Center, as cited in PubChem.[1] A full fragmentation pattern with relative intensities is not publicly available.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of volatile organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent should ensure the sample is fully dissolved and its residual peaks do not interfere with the analyte's signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard pulse sequence. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C. A wider spectral width (e.g., 0-220 ppm) is required.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film.

-

-

Instrument Setup :

-

Place the salt plates in the spectrometer's sample holder.

-

Record a background spectrum of the empty salt plates.

-

-

Data Acquisition :

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is the ratio of the sample spectrum to the background spectrum, displayed in terms of transmittance or absorbance.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). The concentration should be optimized for the instrument's sensitivity.

-

-

Instrument Setup :

-

Gas Chromatograph (GC) :

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).

-

Column: Use a capillary column with a stationary phase appropriate for the separation of volatile, non-polar to moderately polar compounds (e.g., a DB-5 or equivalent).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.

-

-

Mass Spectrometer (MS) :

-

Ionization Mode: Electron Ionization (EI) is typically used for volatile organic compounds.

-

Mass Range: Scan a mass range that includes the molecular weight of the analyte and its expected fragments (e.g., m/z 35-200).

-

-

-

Data Acquisition :

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

The GC will separate the components of the sample, and the MS will record the mass spectrum of each component as it elutes from the column.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the spectral characteristics of this compound. While a complete, experimentally verified dataset remains to be fully compiled in the public domain, the information and protocols presented here offer a valuable resource for researchers and professionals engaged in the study and application of this compound. Further experimental work is encouraged to populate the missing data fields and provide a more comprehensive spectral profile of both the (E) and (Z) isomers of this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Methoxy-1-propene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the (E) and (Z) isomers of 1-methoxy-1-propene. This document presents detailed quantitative data, experimental methodologies, and structural visualizations to aid in the identification and characterization of this compound.

Introduction

This compound is a vinyl ether that exists as two geometric isomers, (E) and (Z). NMR spectroscopy is a powerful analytical technique for the unambiguous identification and differentiation of these isomers. This guide provides a detailed examination of their respective ¹H and ¹³C NMR spectral features, which arise from the distinct chemical environments of the nuclei in each isomer.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of (E)- and (Z)-1-methoxy-1-propene were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and the coupling constants (J) are given in Hertz (Hz).

(E)-1-Methoxy-1-propene

¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 5.92 | dq | 12.7, 1.5 |

| H-2 | 4.43 | dq | 12.7, 6.8 |

| H-3 | 1.57 | dd | 6.8, 1.5 |

| OCH₃ | 3.50 | s | - |

¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 147.2 |

| C-2 | 97.8 |

| C-3 | 11.8 |

| OCH₃ | 55.4 |

(Z)-1-Methoxy-1-propene

¹H NMR Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 5.18 | dq | 6.1, 1.8 |

| H-2 | 3.98 | dq | 6.1, 7.1 |

| H-3 | 1.55 | dd | 7.1, 1.8 |

| OCH₃ | 3.58 | s | - |

¹³C NMR Data

| Carbon | Chemical Shift (δ) ppm |

| C-1 | 147.1 |

| C-2 | 94.0 |

| C-3 | 9.4 |

| OCH₃ | 59.5 |

Experimental Protocols

The following sections outline the general methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Purity : Ensure the sample of this compound is of high purity to avoid spectral interference from impurities.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds.[1][2] Other deuterated solvents may be used depending on the sample's solubility.

-

Concentration : Prepare a solution of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][2]

NMR Instrument Parameters

-

Spectrometer : Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition :

-

Pulse Sequence : A standard single-pulse experiment is typically sufficient.

-

Acquisition Time : A typical acquisition time is 2-4 seconds.

-

Relaxation Delay : A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons.

-

Number of Scans : 8 to 16 scans are usually adequate for a sample of this concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Acquisition Time : A typical acquisition time is 1-2 seconds.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans : A larger number of scans (e.g., 128 or more) is often required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing : The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction.

Structural Visualization and Spectral Assignment

The following diagrams illustrate the chemical structures of (E)- and (Z)-1-methoxy-1-propene with atom numbering corresponding to the NMR data tables.

Caption: Structure of (E)-1-methoxy-1-propene with atom numbering.

Caption: Structure of (Z)-1-methoxy-1-propene with atom numbering.

Conclusion

This technical guide provides a detailed and comprehensive resource for understanding the ¹H and ¹³C NMR spectra of (E)- and (Z)-1-methoxy-1-propene. The provided data tables, experimental protocols, and structural diagrams will be invaluable to researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound. The distinct differences in chemical shifts and coupling constants between the two isomers, particularly for the vinylic protons and carbons, allow for their clear differentiation using NMR spectroscopy.

References

An In-depth Technical Guide to the Infrared Spectrum of 1-Methoxy-1-propene

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Expected Vibrational Modes

1-Methoxy-1-propene possesses two key functional groups that dictate its infrared spectrum: a carbon-carbon double bond (alkene) and an ether linkage. The molecule exists as cis and trans isomers, which may lead to slight variations in the fingerprint region of the spectrum. The primary vibrational modes expected are:

-

C-H stretches from the methyl and vinyl groups.

-

C=C stretch from the alkene moiety.

-

C-O-C stretches from the ether group.

-

C-H bends from both the alkyl and vinyl portions of the molecule.

Predicted Infrared Absorption Data

The following table summarizes the expected quantitative data for the principal absorption bands in the IR spectrum of this compound. These predictions are based on the typical frequency ranges for the vibrational modes of alkenes and ethers.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100-3000 | Medium-Weak | =C-H Stretch (vinyl) |

| 2980-2850 | Medium-Strong | C-H Stretch (methyl & alkyl) |

| 1680-1640 | Medium (variable) | C=C Stretch (alkene) |

| 1470-1430 | Medium | C-H Bend (asymmetric, CH₃) |

| 1380-1370 | Medium-Weak | C-H Bend (symmetric, CH₃) |

| 1250-1200 | Strong | =C-O-C Asymmetric Stretch (vinyl ether)[1][2] |

| 1150-1050 | Strong | C-O-C Symmetric Stretch (ether) |

| 1000-650 | Strong | =C-H Bend (out-of-plane) |

Detailed Interpretation of Spectral Regions

-

C-H Stretching Region (3100-2850 cm⁻¹): The region just above 3000 cm⁻¹ is characteristic of C-H stretching vibrations where the carbon is sp² hybridized, confirming the presence of the vinyl group. Below 3000 cm⁻¹, the more intense peaks arise from the sp³ hybridized C-H bonds of the methyl group.

-

Double Bond Region (1700-1600 cm⁻¹): A peak in the 1680-1640 cm⁻¹ range is indicative of the C=C stretching vibration. The intensity of this peak can be variable; in symmetrically substituted alkenes, this peak may be weak or absent.

-

Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of information, though interpretation can be complex.

-

C-O Stretching: The most prominent features for an ether are the strong C-O stretching bands. For a vinyl ether like this compound, a strong, characteristic asymmetric stretch is expected around 1250-1200 cm⁻¹.[1][2] A second strong C-O symmetric stretch will appear in the 1150-1050 cm⁻¹ range.

-

C-H Bending: Bending vibrations for the methyl group (around 1450 cm⁻¹ and 1375 cm⁻¹) will be present. Crucially, strong out-of-plane (oop) C-H bending vibrations for the alkene protons are expected in the 1000-650 cm⁻¹ range. The exact position of these bands can help in determining the stereochemistry (cis/trans) of the double bond.

-

Experimental Protocol: Obtaining the IR Spectrum of a Liquid Sample

The following is a detailed methodology for obtaining the IR spectrum of a neat liquid sample such as this compound.

Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Demountable salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Kimwipes

-

Volatile solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its startup diagnostics.

-

Background Spectrum: Record a background spectrum with no sample in the beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates by their edges to avoid transferring moisture and oils from your fingers.

-

Using a clean Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, creating a thin liquid film sandwiched between the plates. The liquid should spread evenly without air bubbles.

-

-

Sample Analysis:

-

Place the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, disassemble the salt plates. Rinse them thoroughly with a dry, volatile solvent and gently wipe them dry with a Kimwipe. Return the clean, dry plates to the desiccator.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical workflow of IR spectral analysis and the relationships between the molecular structure of this compound and its characteristic IR absorptions.

Caption: Workflow for IR Spectrum Analysis.

Caption: Key IR Absorptions of this compound.

References

In-Depth Technical Guide to the GC-MS Analysis of 1-Methoxy-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Methoxy-1-propene (C₄H₈O), a volatile organic compound. This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the analytical workflow and fragmentation pathways to support research and development activities.

Introduction

This compound is a volatile ether that may be encountered in various chemical processes, including as an intermediate or impurity. Accurate and reliable analytical methods are crucial for its identification and quantification. Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of such volatile compounds, offering high-resolution separation and definitive mass-based identification.[1][2] This guide details the application of GC-MS for the analysis of this compound.

Experimental Protocols

A generalized yet detailed experimental protocol for the GC-MS analysis of this compound is described below. This protocol is synthesized from established methods for volatile organic compounds.[3][4][5]

2.1. Sample Preparation

For the analysis of volatile organic compounds like this compound, several sample introduction techniques can be employed, including direct injection, headspace analysis, and solid-phase microextraction (SPME).[4] Headspace analysis is often preferred to minimize matrix effects.

-

Standard Preparation: Prepare calibration standards by diluting a known quantity of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane). A series of dilutions should be prepared to cover the expected concentration range in the samples.

-

Sample Preparation: For liquid samples, a direct injection or headspace sampling approach can be used. For solid matrices, headspace analysis after incubation is recommended.[6] Place a precisely weighed or measured amount of the sample into a headspace vial.

-

Headspace Incubation (if applicable): Seal the vial and incubate at a controlled temperature (e.g., 50°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[4]

2.2. GC-MS Instrumentation and Conditions

The following table outlines the typical instrumentation and parameters for the GC-MS analysis of this compound.

| Parameter | Specification |

| Gas Chromatograph | Agilent GC system or equivalent |

| Mass Spectrometer | Mass Selective Detector (MSD) |

| GC Column | J&W HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.[3] |

| Carrier Gas | Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[3] |

| Injection Mode | Split or Splitless, depending on the concentration of the analyte. A split ratio of 15:1 is a common starting point. |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature of 45°C for 5 minutes, then ramp at 8°C/min to 320°C and hold for 15 minutes.[3] |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV.[7] |

| Mass Scan Range | 45-300 m/z.[3] |

| Data Acquisition | Full Scan Mode |

Data Presentation

Quantitative data derived from the GC-MS analysis of this compound is summarized below. The retention time is dependent on the specific chromatographic conditions and should be confirmed with a standard.

Table 1: GC-MS Data for this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Retention Time (min) |

| This compound | C₄H₈O | 72.11 | 7319-16-6 | Varies with conditions |

Table 2: Mass Spectral Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 72 | Base Peak (100) | [C₄H₈O]⁺˙ (Molecular Ion) |

| 41 | High | [C₃H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Data sourced from NIST Mass Spectrometry Data Center. The relative abundances can vary slightly between instruments.[8]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

4.2. Fragmentation Pathway

The mass spectrum of this compound is characterized by a prominent molecular ion and several key fragment ions. The fragmentation mechanisms of metastable ionized 1-methoxypropene involve the loss of H•, CH₃•, and H₂CO.[9] The following diagram illustrates a plausible fragmentation pathway.

Conclusion

This technical guide provides a foundational understanding of the GC-MS analysis of this compound. The detailed protocols, tabulated data, and visual diagrams are intended to assist researchers, scientists, and drug development professionals in implementing and interpreting the results of this analytical technique. Adherence to good laboratory practices and proper validation of the method are essential for obtaining accurate and reliable data.

References

- 1. agriculture.institute [agriculture.institute]

- 2. phytojournal.com [phytojournal.com]

- 3. Determination of volatile organic compounds (VOCs) in indoor work environments by solid phase microextraction-gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. dem.ri.gov [dem.ri.gov]

- 6. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 7. uni-saarland.de [uni-saarland.de]

- 8. This compound | C4H8O | CID 637914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Thermodynamic Properties of 1-Methoxy-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-methoxy-1-propene. Due to the limited availability of experimental data for this compound in the public domain, this document presents a summary of available data for its structural isomers, which can serve as valuable reference points. Furthermore, it details established experimental protocols for determining key thermodynamic properties of volatile organic compounds, offering a methodological framework for future studies. The guide also explores the characteristic reactivity of vinyl ethers through reaction pathway diagrams, providing insights into the chemical behavior of this compound.

Introduction

This compound (CH₃OCH=CHCH₃) is a vinyl ether of interest in various chemical syntheses. A thorough understanding of its thermodynamic properties is crucial for process design, optimization, and safety in research and industrial applications. This guide aims to consolidate the available thermodynamic data and relevant experimental methodologies.

A Note on Data Availability: As of the compilation of this guide, specific experimental thermodynamic data for this compound is not extensively available in publicly accessible databases such as the NIST WebBook. The DETHERM database indicates the existence of some data for (1Z)-1-methoxy-1-propene, including density, enthalpy of vaporization, fusion temperature, melting point, vapor pressure, and kinematic viscosity, however, direct access to these data points was not available.[1] PubChem provides computed properties for (E)-1-methoxyprop-1-ene but lacks experimental values.[2] Therefore, this guide presents critically evaluated data for closely related isomers to provide a comparative context.

Thermodynamic Properties of this compound Isomers

To provide a useful reference, this section summarizes the thermodynamic properties of three structural isomers of this compound: 1-methoxypropane (B1661984), 2-methoxy-1-propene, and 3-methoxy-1-propene.

1-Methoxypropane

Critically evaluated thermophysical property data for 1-methoxypropane is available from the NIST/TRC Web Thermo Tables.[3]

Table 1: Thermodynamic Properties of 1-Methoxypropane

| Property | Phase | Temperature (K) | Value | Units |

| Enthalpy of Formation | Gas | 298.15 | -219.5 ± 1.3 | kJ/mol |

| Standard Entropy | Gas | 298.15 | 344.2 ± 3.4 | J/mol·K |

| Heat Capacity (Cp) | Ideal Gas | 298.15 | 100.2 | J/mol·K |

| Enthalpy of Vaporization | Liquid | 298.15 | 26.8 ± 0.1 | kJ/mol |

| Boiling Point | - | - | 312.0 | K |

Data sourced from NIST/TRC Web Thermo Tables.[3]

2-Methoxy-1-propene

The NIST WebBook provides thermodynamic data for 2-methoxy-1-propene.[4][5]

Table 2: Thermodynamic Properties of 2-Methoxy-1-propene

| Property | Phase | Temperature (K) | Value | Units |

| Enthalpy of Formation | Gas | 298.15 | -124.7 ± 1.1 | kJ/mol |

| Standard Entropy | Gas | 298.15 | 315.6 ± 3.2 | J/mol·K |

| Heat Capacity (Cp) | Liquid | 301.50 | 162.2 | J/mol·K |

| Enthalpy of Vaporization | Liquid | 298.15 | 29.3 ± 0.4 | kJ/mol |

| Boiling Point | - | - | 309.0 | K |

Data sourced from the NIST WebBook.[4][5]

3-Methoxy-1-propene (Allyl methyl ether)

Thermodynamic data for 3-methoxy-1-propene is also available from the NIST WebBook.[6][7]

Table 3: Thermodynamic Properties of 3-Methoxy-1-propene

| Property | Phase | Temperature (K) | Value | Units |

| Enthalpy of Formation | Gas | 298.15 | -87.0 ± 1.0 | kJ/mol |

| Standard Entropy | Gas | 298.15 | 322.2 ± 3.2 | J/mol·K |

| Heat Capacity (Cp) | Ideal Gas | 298.15 | 93.4 | J/mol·K |

| Enthalpy of Vaporization | Liquid | 298.15 | 28.5 ± 0.4 | kJ/mol |

| Boiling Point | - | - | 317.8 | K |

Data sourced from the NIST WebBook.[6][7]

Experimental Protocols for Thermodynamic Property Determination

This section outlines general experimental methodologies for determining key thermodynamic properties of volatile organic compounds like this compound.

Determination of Heat Capacity

The specific heat capacity of a liquid can be determined using the method of mixtures in a calorimeter.[8][9][10]

Principle: A known mass of a heated substance is mixed with a known mass of a colder liquid (often water) in a calorimeter. By measuring the initial and final temperatures, and knowing the heat capacities of the calorimeter and the colder liquid, the specific heat capacity of the substance can be calculated based on the principle of energy conservation.

Generalized Protocol:

-

Calorimeter Preparation: The mass of the empty calorimeter and stirrer is measured. A known mass of a reference liquid (e.g., distilled water) is added, and its initial temperature is recorded.

-

Sample Heating: A known mass of the test liquid (this compound) is heated to a specific, known temperature in a separate container.

-

Mixing: The heated test liquid is rapidly transferred to the calorimeter containing the reference liquid to minimize heat loss to the surroundings.

-

Equilibration and Measurement: The mixture is gently stirred until a stable, final equilibrium temperature is reached and recorded.

-

Calculation: The specific heat capacity of the test liquid is calculated using the heat exchange equation, accounting for the heat absorbed by the reference liquid and the calorimeter.

A workflow for this process is illustrated below.

Determination of Enthalpy of Vaporization

Differential Scanning Calorimetry (DSC) is a modern technique used to measure the enthalpy of vaporization.[11]

Principle: A small, precisely weighed sample is heated in a crucible at a controlled rate. The instrument measures the heat flow required to maintain the sample at the same temperature as a reference. At the boiling point, a significant endothermic peak is observed, the area of which is proportional to the enthalpy of vaporization.

Generalized Protocol:

-

Sample Preparation: A few milligrams of the liquid sample are placed in a pierced crucible.

-

DSC Measurement: The crucible is placed in the DSC instrument and heated at a constant rate (e.g., 10 °C/min) through its boiling point.

-

Data Analysis: The heat flow is recorded as a function of temperature. The endothermic peak corresponding to boiling is integrated to determine the enthalpy of vaporization.

The logical relationship for this determination is shown below.

Determination of Vapor Pressure

Several methods can be employed to determine the vapor pressure of a volatile organic compound.[12][13] One common technique is the static method.

Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. The pressure of the vapor in equilibrium with the liquid is measured at various temperatures.

Generalized Protocol:

-

Apparatus Setup: A sample of this compound is placed in a flask connected to a vacuum line and a pressure transducer. The flask is immersed in a constant-temperature bath.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air.

-

Equilibration: The system is allowed to reach thermal and phase equilibrium at a set temperature.

-

Pressure Measurement: The vapor pressure is recorded.

-

Temperature Variation: Steps 3 and 4 are repeated at different temperatures to obtain a vapor pressure curve.

Reaction Pathways

This compound, as a vinyl ether, is expected to undergo characteristic reactions such as acid-catalyzed hydrolysis and electrophilic addition.

Acid-Catalyzed Hydrolysis

The hydrolysis of vinyl ethers in the presence of an acid is a well-established reaction that proceeds via rate-determining protonation of the β-carbon.[14][15][16]

Electrophilic Addition of H-X

The double bond in this compound is susceptible to electrophilic addition.[17][18][19] The regioselectivity is governed by the formation of the more stable carbocation, which is stabilized by the adjacent oxygen atom through resonance.

Conclusion

While direct experimental thermodynamic data for this compound remains scarce, this guide provides valuable context through the presentation of data for its isomers and outlines the standard methodologies for the determination of these crucial properties. The illustrated reaction pathways offer insight into its chemical reactivity, which is of significant importance for its application in chemical synthesis. Further experimental investigation into the thermodynamic properties of this compound is warranted to fill the existing data gap and to support its broader use in scientific and industrial settings.

References

- 1. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

- 2. This compound | C4H8O | CID 637914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. 1-Propene, 2-methoxy- [webbook.nist.gov]

- 5. 1-Propene, 2-methoxy- [webbook.nist.gov]

- 6. 1-Propene, 3-methoxy- [webbook.nist.gov]

- 7. 1-Propene, 3-methoxy- [webbook.nist.gov]

- 8. scribd.com [scribd.com]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. calnesis.com [calnesis.com]

- 12. srd.nist.gov [srd.nist.gov]

- 13. books.rsc.org [books.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 17. Mechanism of Electrophilic Addition Reaction [unacademy.com]

- 18. Chem 353 Winter '03 MT : Mechanism [chem.ucalgary.ca]

- 19. youtube.com [youtube.com]

Commercial Sourcing and Synthetic Applications of 1-Methoxy-1-propene: A Technical Guide for Researchers

Introduction

1-Methoxy-1-propene (CAS No. 7319-16-6) is a valuable enol ether and a versatile building block in organic synthesis. Its utility spans from being a key intermediate in the synthesis of pharmaceuticals and agrochemicals to serving as a reactive component in various chemical transformations. For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity this compound is crucial for the success and reproducibility of their work. This technical guide provides an in-depth overview of commercial suppliers, guidance on supplier selection, and detailed experimental protocols for its synthesis and key reactions.

Commercial Suppliers of this compound

The procurement of research chemicals is a critical first step in any experimental workflow. Quality, purity, and timely delivery are paramount. Below is a summary of commercial suppliers offering this compound for research purposes.

Data Presentation: Supplier Summary

| Supplier | Purity | Available Quantities | Price (USD) | Region/Country |

| Molport | 97% | 100 g | $143.00 | United States |

| 97% | 250 g | $158.00 | United States | |

| 97% | 500 g | $180.00 | United States | |

| HENAN SUNLAKE ENTERPRISE CORPORATION | 98% | As requested | Quote Required | China |

| NINGBO INNO PHARMCHEM CO.,LTD. | High Purity | Custom | Quote Required | China[1] |

| Zouping Mingxing Chemical Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |

| Jinan Great Chemical Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |

| Shandong Lanhai Industry Co.,Ltd. | Not Specified | Custom | Quote Required | China[2] |

| Hangzhou Cherry Pharmaceutical Technology Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |

| Zehao Industry Co., Ltd. | Not Specified | Custom | Quote Required | China[2] |

| Dayang Chem (Hangzhou) Co.,Ltd. | Not Specified | Custom | Quote Required | China[2] |

| U-Chemo Scientific (Shanghai) Co.,Ltd. | Not Specified | Custom | Quote Required | China[2] |

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a robust method for the synthesis of alkenes from aldehydes or ketones.[3][4] this compound can be synthesized from acetaldehyde (B116499) using methoxymethylenetriphenylphosphorane. The ylide is typically prepared in situ from methoxymethyltriphenylphosphonium chloride.[5]

Methodology:

-

Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend (methoxymethyl)triphenylphosphonium (B8745145) chloride (30.4 mmol) in 120 mL of anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (tBuOK) (30.4 mmol) to the suspension while stirring.

-

Maintain the temperature at 0 °C and continue stirring for 30 minutes. The formation of the red-colored ylide indicates a successful reaction.

-

Wittig Reaction: To the ylide suspension, add a solution of acetaldehyde (25.3 mmol) in 20 mL of anhydrous THF dropwise, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to room temperature, then stir overnight.

-

Work-up and Purification: Quench the reaction by adding water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

The crude product can be purified by distillation to yield this compound.

Key Reaction: Acid-Catalyzed Hydrolysis

Enol ethers like this compound are susceptible to hydrolysis under acidic conditions to yield an aldehyde (propanal) and an alcohol (methanol). The reaction proceeds via a rate-determining proton transfer to the β-carbon of the vinyl ether.[6]

Methodology:

-

Dissolve this compound in a suitable solvent system (e.g., aqueous acetone).

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid or sulfuric acid).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to isolate the propanal.

Visualizations

Workflow for Selecting a Research Chemical Supplier

The process of selecting a chemical supplier involves several critical steps to ensure the quality and integrity of the research.

Caption: A flowchart for selecting a chemical supplier.

Mechanism of Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of this compound is a classic example of the reactivity of enol ethers in acidic media.

References

- 1. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide on 1-Methoxy-1-propene: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage information for 1-methoxy-1-propene (CAS No. 7319-16-6), a flammable and reactive ether. The following sections detail the chemical's properties, hazards, and best practices for its use in a laboratory setting to ensure the safety of personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless, volatile liquid. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions and for designing safe experimental setups.

| Property | Value |

| Molecular Formula | C₄H₈O[1][2] |

| Molecular Weight | 72.11 g/mol [1][2] |

| Boiling Point | 48.3 - 48.4 °C[3] |

| Density (Predicted) | 0.762 ± 0.06 g/cm³[3] |

| Vapor Pressure | 517 mmHg at 25°C (for 2-methoxypropene) |

| Flash Point | -29 °C (for 2-methoxypropene)[4] |

| Appearance | Colorless liquid[4] |

| Solubility | Miscible in water |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation[1] |

Hazard Pictograms:

Signal Word: Danger[1]

Key Hazards:

-

High Flammability: Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.

-

Peroxide Formation: Like many ethers, this compound can form explosive peroxides upon exposure to air and light over time.

-

Irritant: Causes skin, eye, and respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

Engineering Controls

-

All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation.

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

Use of spark-proof tools and intrinsically safe electrical equipment is required to prevent ignition of flammable vapors.

Personal Protective Equipment (PPE)

The following PPE is required for handling this compound:

| Protection Type | Specification |

| Eye/Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in situations with a high risk of splashing. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. A chemical-resistant apron may be necessary for larger quantities. |

| Respiratory Protection | A respirator with an organic vapor cartridge may be required for certain operations, such as large-scale transfers or in the event of a ventilation failure. Consult your institution's EHS department. |

Storage and Incompatibility

Proper storage of this compound is critical to prevent fire, explosion, and degradation of the chemical.

Storage Conditions

-

Store in a cool, dry, well-ventilated area designated for flammable liquids.

-

Keep containers tightly closed and protected from light.

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Containers should be dated upon receipt and upon opening to track the potential for peroxide formation.

Chemical Incompatibility

This compound is incompatible with a variety of substances. Avoid contact with:

-

Strong Oxidizing Agents: Can react violently and cause a fire or explosion.

-

Strong Acids: May lead to vigorous reactions.

-

Strong Bases: Can also cause hazardous reactions.

Chemical Incompatibility of this compound.

Experimental Protocols

Protocol for Safe Transfer of this compound using Cannula Technique

This protocol outlines the steps for transferring air-sensitive and flammable liquids like this compound between sealed vessels under an inert atmosphere.

-

Preparation:

-

Ensure both the donor and receiving flasks are properly clamped and fitted with rubber septa.

-

Purge both flasks with an inert gas (e.g., nitrogen or argon).

-

Dry the cannula in an oven and cool it under a stream of inert gas just before use.

-

-

Cannula Insertion:

-

Insert one end of the cannula through the septum of the donor flask, keeping the tip above the liquid level.

-

Insert the other end of the cannula through the septum of the receiving flask.

-

-

Initiating Transfer (Positive Pressure Method):

-

Increase the inert gas flow to the donor flask to create a slight positive pressure.

-

Lower the cannula tip into the liquid in the donor flask.

-

Insert a vent needle into the septum of the receiving flask to allow for the displacement of the inert gas. The liquid will begin to flow.

-

-

Completing the Transfer:

-

Once the desired amount of liquid is transferred, raise the cannula tip above the liquid level in the donor flask.

-

Allow the inert gas to flush any remaining liquid from the cannula.

-

Remove the cannula from both flasks.

-

Workflow for Cannula Transfer of Flammable Ethers.

Peroxide Testing Protocol

Regularly test containers of this compound for the presence of peroxides, especially if they have been opened or stored for an extended period.

-

Using Peroxide Test Strips:

-

Dip the test strip into the this compound for 1 second.

-

Remove the strip and allow the solvent to evaporate.

-

Add one drop of deionized water to the test pad.

-

Compare the color of the test pad to the color chart provided with the test strips.

-

-

Interpretation of Results:

-

< 100 ppm: Generally considered safe for use. Record the test date on the container.

-

> 100 ppm: The solvent should be decontaminated or disposed of as hazardous waste. Do not use in procedures that will concentrate the peroxides (e.g., distillation).

-

Accidental Release Measures and Spill Cleanup

In the event of a spill, immediate and appropriate action is crucial.

Spill Response Protocol

-

Evacuate and Alert: Immediately evacuate the area and alert nearby personnel and your supervisor.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Assess the Spill:

-

Small Spill (<1 Liter): If you are trained and have the proper PPE and spill kit, you may clean it up.

-

Large Spill (>1 Liter): Evacuate the laboratory, close the doors, and contact your institution's emergency response team.

-

-

Cleanup Procedure (Small Spill):

-

Don the appropriate PPE (see Section 3.2).

-

Contain the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

-

Decontaminate the spill area with soap and water.

-

References

1-Methoxy-1-propene: A Technical Guide to Toxicity and Hazard Information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicity and hazard information for 1-methoxy-1-propene. The information is compiled from various sources to support risk assessment and safe handling practices in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding the potential exposure routes and the substance's behavior in various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C4H8O | PubChem[1] |

| Molecular Weight | 72.11 g/mol | PubChem[1] |

| CAS Number | 4188-68-5 | ChemNet[2] |

| Boiling Point | 36.4°C at 760 mmHg | ChemNet[2] |

| Density | 0.762 g/cm3 | ChemNet[2] |

| Vapor Pressure | 504 mmHg at 25°C | ChemNet[2] |

| Flash Point | -29 °C / -20.2 °F | Thermo Fisher Scientific[3] |

| Autoignition Temperature | 180 °C / 356 °F | Thermo Fisher Scientific[3] |

| Water Solubility | Negligible | Thermo Fisher Scientific[3] |

| Appearance | Colorless liquid | Thermo Fisher Scientific[3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). This information is aggregated from notifications to the European Chemicals Agency (ECHA).[1][4]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |

Signal Word: Danger[1]

Hazard Pictograms:

-

Flame

-

Exclamation Mark

Toxicological Data Summary

Acute Toxicity

| Endpoint | Species | Route | Value | Source |

| LD50 | No data available | Oral | No data available | |